molecular formula C17H14BrNO4 B5083854 2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid

2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid

Cat. No. B5083854
M. Wt: 376.2 g/mol
InChI Key: WKQOEQYHSUTBDL-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid (BBAA) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.

Mechanism of Action

The mechanism of action of 2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid is not fully understood, but it has been shown to inhibit the activity of various enzymes, including tyrosine kinases and proteases. 2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid has also been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the Akt/mTOR pathway.
Biochemical and Physiological Effects:
2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. 2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid has some limitations, including its solubility in water and its potential to form aggregates in solution.

Future Directions

2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid has several potential future directions, including its use as a scaffold for the development of new drugs, its potential applications in material science, and its use in cancer research. 2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid can also be modified to improve its solubility and selectivity for specific enzymes or receptors. Further studies are needed to fully understand the mechanism of action of 2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid and its potential applications in various fields.
Conclusion:
In conclusion, 2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid is a synthetic compound with potential applications in various fields, including cancer research, drug discovery, and material science. 2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further studies are needed to fully understand the potential of 2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid in various fields.

Synthesis Methods

2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid can be synthesized using different methods, but the most common method involves the reaction of 2-bromobenzoyl chloride with 3-(4-methoxyphenyl)acrylic acid in the presence of a base such as triethylamine. The reaction yields 2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid as a white solid, which can be purified using recrystallization.

Scientific Research Applications

2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, 2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid has also been studied for its potential in drug discovery, where it has been shown to act as a scaffold for the development of new drugs. In material science, 2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid has been used as a precursor for the synthesis of new materials with potential applications in electronics and photonics.

properties

IUPAC Name

(Z)-2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO4/c1-23-12-8-6-11(7-9-12)10-15(17(21)22)19-16(20)13-4-2-3-5-14(13)18/h2-10H,1H3,(H,19,20)(H,21,22)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQOEQYHSUTBDL-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(/C(=O)O)\NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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